molecular formula C13H15N5O B11670025 5-(propan-2-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide

5-(propan-2-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11670025
M. Wt: 257.29 g/mol
InChI Key: XSZLRCLSGUABRE-OVCLIPMQSA-N
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Description

3-(PROPAN-2-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a pyridine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PROPAN-2-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(PROPAN-2-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole or pyridine derivatives.

Scientific Research Applications

3-(PROPAN-2-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(PROPAN-2-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(PYRIDIN-2-YL)COUMARINS: These compounds also contain a pyridine ring and exhibit antioxidant and enzyme inhibition activities.

    BENZOFURO[3,2-B]PYRIDINE DERIVATIVES: These compounds share structural similarities and are used in the synthesis of various bioactive molecules.

Uniqueness

3-(PROPAN-2-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of a pyrazole ring, pyridine ring, and hydrazide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

5-propan-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H15N5O/c1-9(2)11-6-12(17-16-11)13(19)18-15-8-10-4-3-5-14-7-10/h3-9H,1-2H3,(H,16,17)(H,18,19)/b15-8+

InChI Key

XSZLRCLSGUABRE-OVCLIPMQSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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